REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[C:9](=[O:10])([O:11][CH2:12][CH3:13])[N:14]1[CH2:15][CH2:16][C:17](=[O:20])[CH2:18][CH2:19]1.[CH2:27]([O:28][CH2:29][CH3:30])[CH3:31].[K+:25].[K+:26].[N+:1](=[N-:2])=[CH:3][C:4](=[O:5])[O:6][CH2:7][CH3:8]>>[CH:3]1([C:4](=[O:5])[O:6][CH2:7][CH3:8])[C:17](=[O:20])[CH2:16][CH2:15][N:14]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH2:19][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCC(=O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(=O)C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CCN(C(=O)OCC)CCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |